![molecular formula C46H68N8O11 B1243066 Aselacin A](/img/structure/B1243066.png)
Aselacin A
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Overview
Description
Aselacin A is a natural product found in Acremonium with data available.
Scientific Research Applications
Endothelin Receptor Binding Inhibition
Aselacin A, along with aselacins B and C, has been identified as compounds that inhibit the binding of endothelin to its receptor. These novel compounds were isolated from two Acremonium species of fungi. Aselacin A specifically inhibits binding to both bovine atrial and porcine cerebral membranes with IC50s of approximately 20 micrograms/ml. This finding suggests potential applications in treating conditions related to endothelin activity, such as cardiovascular disorders (Hochlowski et al., 1994) (Jackson et al., 1994).
Synthesis of Circular Bacteriocins
Aselacin A's structure and functional groups have contributed to research in the synthesis of circular bacteriocins. These are cyclic peptides produced by lactic acid bacteria and have applications in food preservation due to their stability and antimicrobial properties. The research into synthesizing these compounds, like AS-48, is significant for developing novel antimicrobial agents, especially in the context of food safety and possibly pharmaceutical applications (Hemu et al., 2016).
properties
Product Name |
Aselacin A |
---|---|
Molecular Formula |
C46H68N8O11 |
Molecular Weight |
909.1 g/mol |
IUPAC Name |
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |
InChI |
InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1 |
InChI Key |
AYUIKFCHOSVYEV-YMZRBSATSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
synonyms |
aselacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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